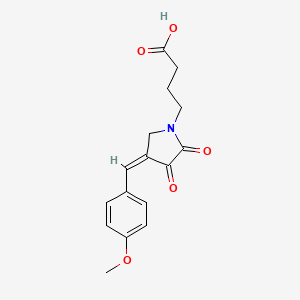
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxybenzylidene group attached to a dioxopyrrolidinyl moiety, which is further connected to a butanoic acid chain. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid typically involves a multi-step process. One common method starts with the condensation of 4-methoxybenzaldehyde with a suitable amine to form the methoxybenzylidene intermediate. This intermediate is then reacted with a dioxopyrrolidinyl derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product from any impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The aromatic ring in the methoxybenzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxybenzylidene group can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .
Aplicaciones Científicas De Investigación
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The methoxybenzylidene group can form hydrogen bonds and π-π interactions with proteins, while the dioxopyrrolidinyl moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzylidene-4-butylaniline: A liquid crystalline compound with similar structural features but different applications.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Another compound with a methoxybenzylidene group but different core structure and properties.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C16H17NO5 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
4-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C16H17NO5/c1-22-13-6-4-11(5-7-13)9-12-10-17(16(21)15(12)20)8-2-3-14(18)19/h4-7,9H,2-3,8,10H2,1H3,(H,18,19)/b12-9- |
Clave InChI |
OINKBONQZUNQFI-XFXZXTDPSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C\2/CN(C(=O)C2=O)CCCC(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)C=C2CN(C(=O)C2=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


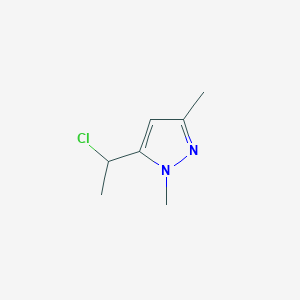
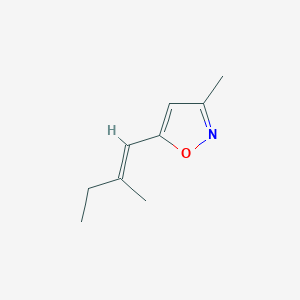
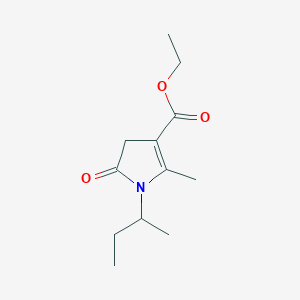
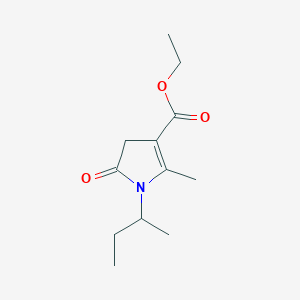
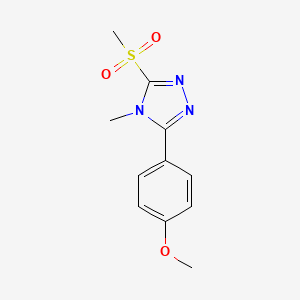
![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline](/img/structure/B12883298.png)
![4-Mercaptobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12883301.png)
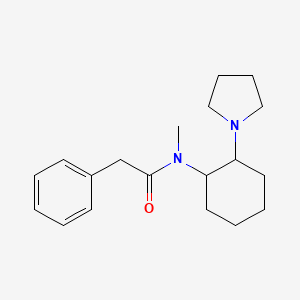

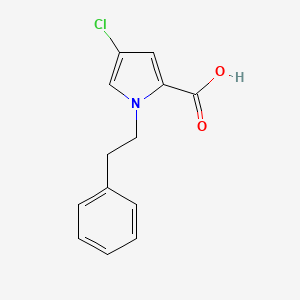
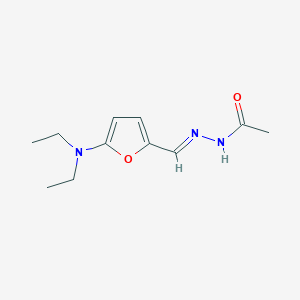
![Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-](/img/structure/B12883345.png)
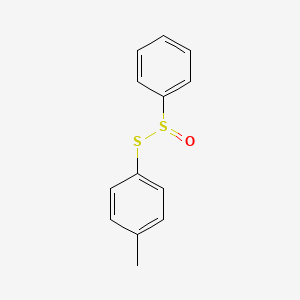
methyl butanoate](/img/structure/B12883359.png)
